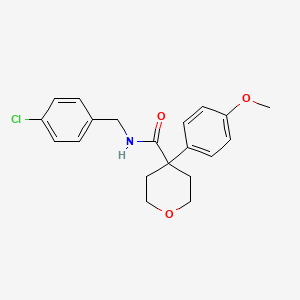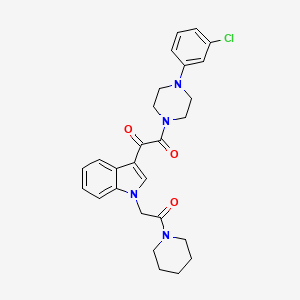
4-(4-isopropylphenyl)-2,5-dimethyl-2,4-dihydro-3H-1,2,4-triazol-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “4-(4-isopropylphenyl)-2,5-dimethyl-2,4-dihydro-3H-1,2,4-triazol-3-one” is a derivative of 1,2,4-triazole, which is a class of heterocyclic compounds containing three nitrogen atoms in a five-membered ring . The “4-isopropylphenyl” group is a phenyl ring with an isopropyl substituent, and the “2,5-dimethyl” indicates the presence of two methyl groups on the triazole ring.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a 1,2,4-triazole ring, which is a five-membered ring containing three nitrogen atoms and two carbon atoms. The phenyl ring would add aromatic character to the molecule, and the isopropyl and methyl groups would provide some steric bulk .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Some general predictions can be made based on the structure of this compound. For example, the presence of the aromatic phenyl ring and the polar triazole ring might suggest that the compound has some degree of solubility in both polar and nonpolar solvents .Scientific Research Applications
- Antifungal Agents : Researchers have explored the antifungal activity of this compound. Its structural features may contribute to inhibiting fungal growth, making it a potential candidate for drug development .
- Anticancer Properties : Investigations into its cytotoxic effects against cancer cells have been conducted. The compound’s triazole ring and aromatic substituents could play a role in targeting cancer pathways .
- Pesticides and Herbicides : The compound’s structure suggests it might have pesticidal or herbicidal properties. Researchers have studied its effectiveness in controlling pests and weeds .
- Polymer Chemistry : The isocyanate functionality in this compound makes it interesting for polymer synthesis. It could serve as a building block for creating novel polymers with specific properties .
- Catalysis : Researchers have explored its use as a catalyst in various reactions. Its unique structure may enable selective transformations in organic synthesis .
- Metabolism Studies : Investigating the metabolism of this compound can provide insights into its safety and potential side effects. Understanding its metabolic pathways is crucial for drug development .
- Environmental Fate and Persistence : Researchers have examined the stability and degradation pathways of this compound in the environment. Understanding its fate helps assess potential environmental risks .
Medicinal Chemistry and Drug Development
Agricultural Science
Materials Science
Organic Synthesis
Pharmacology and Toxicology
Environmental Chemistry
Future Directions
properties
IUPAC Name |
2,5-dimethyl-4-(4-propan-2-ylphenyl)-1,2,4-triazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O/c1-9(2)11-5-7-12(8-6-11)16-10(3)14-15(4)13(16)17/h5-9H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYSGCJROFCZOLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)N1C2=CC=C(C=C2)C(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2,4-difluorophenyl)acetamide](/img/no-structure.png)
![5-amino-1-[2-(2,3-dimethylanilino)-2-oxoethyl]-N-[(4-methoxyphenyl)methyl]triazole-4-carboxamide](/img/structure/B2590038.png)

![N-(1-Cyclopentyl-5-methylpyrazol-4-yl)-N-[(5-fluoropyridin-2-yl)methyl]prop-2-enamide](/img/structure/B2590044.png)




